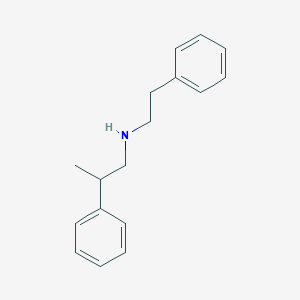
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzimidazole derivative that can be synthesized using various methods, and its mechanism of action is still being explored.
Mechanism of Action
The mechanism of action of 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is still being explored. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also thought to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body. It has also been found to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole in lab experiments is its potential anti-inflammatory and anti-tumor activities. It also has potential as an anti-cancer agent. However, one of the limitations is that its mechanism of action is still being explored, which makes it difficult to fully understand its effects.
Future Directions
There are several future directions for research on 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole. One direction is to further explore its mechanism of action and its potential use as an anti-cancer agent. Another direction is to investigate its potential use as an anti-inflammatory agent. Additionally, research could be conducted on its potential use as an antimicrobial agent. Finally, further studies could be done to explore its potential as an antioxidant.
In conclusion, 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications.
Synthesis Methods
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole can be synthesized using various methods. One of the methods involves reacting 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The 2-fluorobenzoyl chloride is then reacted with 2-mercaptoaniline to form 2-(methylsulfanyl)-1H-benzimidazole-5-carboxylic acid. The acid is then esterified with ethanol to form 5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole.
Scientific Research Applications
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-cancer agent. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
properties
Product Name |
5,6-diethoxy-1-(2-fluorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole |
|---|---|
Molecular Formula |
C19H19FN2O3S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(5,6-diethoxy-2-methylsulfanylbenzimidazol-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C19H19FN2O3S/c1-4-24-16-10-14-15(11-17(16)25-5-2)22(19(21-14)26-3)18(23)12-8-6-7-9-13(12)20/h6-11H,4-5H2,1-3H3 |
InChI Key |
WZJKJSGGULRFCX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=C(N2C(=O)C3=CC=CC=C3F)SC)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C(N2C(=O)C3=CC=CC=C3F)SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)



![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)



![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
